molecular formula C11H15NO B183633 4-m-Tolylmorpholine CAS No. 7025-91-4

4-m-Tolylmorpholine

Cat. No. B183633
CAS RN: 7025-91-4
M. Wt: 177.24 g/mol
InChI Key: HDMDXJAWWCMBSV-UHFFFAOYSA-N
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Description

4-m-Tolylmorpholine is a chemical compound with the molecular formula C11H15NO and a molecular weight of 177.24 . It is also known as Morpholine, 4-(3-methylphenyl)- .


Synthesis Analysis

The synthesis of morpholines, including 4-m-Tolylmorpholine, has attracted significant attention due to their widespread availability in natural products and biologically relevant compounds . Recent advances in the synthesis of morpholines have been made from 1,2-amino alcohols, aziridines, epoxides, and related compounds . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .


Molecular Structure Analysis

The molecular structure of 4-m-Tolylmorpholine can be analyzed using various spectroscopic techniques. For instance, Raman spectroscopy uses the vibration of molecules to provide chemical and structural data, while Fourier transform infrared spectroscopy (FTIR) allows identifying this information through absorption and emission of light in the infrared region .


Chemical Reactions Analysis

4-m-Tolylmorpholine, as a morpholine derivative, is used in organic chemistry as a co-oxidant and sacrificial catalyst in oxidation reactions, for instance in osmium tetroxide oxidations and the Sharpless asymmetric dihydroxylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-m-Tolylmorpholine can be analyzed using various techniques such as Raman spectroscopy, Fourier transform infrared spectroscopy, Ultraviolet–visible spectroscopy, X-ray photoelectron spectroscopy, Diffuse reflectance infrared Fourier transform spectroscopy .

Scientific Research Applications

Antimicrobial Activity

Research has shown that derivatives of thiomorpholine, a compound structurally related to 4-m-Tolylmorpholine, have potential in the development of new antimicrobial agents. The synthesis of these derivatives involves a nucleophilic substitution reaction and aims to create molecules with increased Log P values for improved microbial intracellular concentration, potentially reducing microbial resistance. These compounds have been tested for antimicrobial activity, and their structures were confirmed through various spectral analyses (Kardile & Kalyane, 2010).

Molecular Adsorption and Environmental Impacts

Studies involving kaolinite, a clay mineral, have explored the adsorption characteristics of different molecules, including glyphosate, which is relevant due to the structural similarity to 4-m-Tolylmorpholine. These studies provide insights into the environmental behavior of such compounds and their interactions with soil components, aiding in understanding the ecological impact of widespread herbicide use (Galicia-Andrés et al., 2020).

Synthesis and Structural Analysis

Research on similar molecules like 4-(furan-2-ylmethyl)-1-(thiomorpholinomethyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one provides insights into the synthesis and crystal structure analysis of complex derivatives. This research involves nuclear magnetic resonance (NMR) and X-ray diffraction techniques, contributing to the broader understanding of morpholine derivatives in various scientific applications (Sun et al., 2021).

Drug Metabolism and Pharmacokinetics

While the specific compound 4-m-Tolylmorpholine was not directly studied, related research on the in vitro metabolism of drugs like rivaroxaban, which contain morpholine moieties, is relevant. This research helps in understanding how such compounds are metabolically processed in various species, including humans, providing valuable information for potential clinical applications (Lang, Freudenberger, & Weinz, 2009).

Future Directions

While specific future directions for 4-m-Tolylmorpholine are not mentioned in the available literature, the field of organic chemistry continues to evolve with new methodologies and techniques. For instance, directed evolution is a powerful tool for protein engineering that functions by harnessing natural evolution on a shorter timescale . This could potentially be applied to the development and optimization of compounds like 4-m-Tolylmorpholine.

properties

IUPAC Name

4-(3-methylphenyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-10-3-2-4-11(9-10)12-5-7-13-8-6-12/h2-4,9H,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDMDXJAWWCMBSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90364002
Record name 4-m-tolylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90364002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-m-Tolylmorpholine

CAS RN

7025-91-4
Record name 4-m-tolylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90364002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
D Guo, H Huang, Y Zhou, J Xu, H Jiang, K Chen… - Green …, 2010 - pubs.rsc.org
Ligand-free iron/copper cocatalyzed cross-coupling reactions of aryl halides with amines were carried out to provide the corresponding coupling products in good yields. It is worth …
Number of citations: 87 pubs.rsc.org

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